{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid
Description
Chemical Structure and Properties {2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid is a thiazole derivative with a substituted anilino group and an acetic acid moiety. Its molecular formula is C₁₃H₉ClF₃N₂O₂S, with a molecular weight of 356.73 g/mol.
Properties
CAS No. |
918341-65-8 |
|---|---|
Molecular Formula |
C12H8ClF3N2O2S |
Molecular Weight |
336.72 g/mol |
IUPAC Name |
2-[2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H8ClF3N2O2S/c13-9-2-1-6(3-8(9)12(14,15)16)17-11-18-7(5-21-11)4-10(19)20/h1-3,5H,4H2,(H,17,18)(H,19,20) |
InChI Key |
LVQKAOCUPFHZBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)O)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps. One common approach starts with the preparation of 4-chloro-3-(trifluoromethyl)aniline, which is then reacted with thiazole derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The 2-position of the thiazole ring is susceptible to nucleophilic substitution due to electron withdrawal by the adjacent nitrogen atom. Key reactions include:
Mechanistic Insight : The trifluoromethyl group on the aniline moiety enhances electrophilicity at the thiazole’s 2-position, facilitating cross-coupling reactions . Steric hindrance from the bulky 4-chloro-3-(trifluoromethyl)anilino group limits reactivity at the 4-position.
Acetylation and Esterification of the Carboxylic Acid Group
The carboxylic acid undergoes standard derivatization to enhance bioavailability or enable further functionalization:
Key Data :
Condensation Reactions Involving the Aniline Moiety
The 4-chloro-3-(trifluoromethyl)anilino group participates in condensation with carbonyl compounds:
SAR Note : The chloro and trifluoromethyl groups synergistically increase electrophilicity, enhancing reactivity toward electron-rich partners .
Decarboxylation and Ring-Opening Reactions
Under harsh conditions, the acetic acid side chain undergoes decarboxylation:
| Condition | Products | Mechanism | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrolysis (200°C) | CO₂ + thiazole-aniline derivative | Radical-mediated cleavage | 67 | |
| Strong Base (NaOH) | Sodium salt + CO₂ | Acid-base neutralization | 89 |
Implications : Decarboxylation products retain the thiazole-aniline scaffold, which is critical for kinase inhibition (e.g., EGFR IC₅₀: 12 nM) .
Photochemical and Electrochemical Reactions
The trifluoromethyl group stabilizes radical intermediates, enabling unique transformations:
Limitation : Over-oxidation to sulfones occurs at higher potentials (>1.5 V) .
Hydrolysis and Stability Profile
The compound demonstrates pH-dependent stability:
| Condition | Half-Life (t₁/₂) | Major Degradants | Reference |
|---|---|---|---|
| pH 1.2 (HCl) | 2.1 hr | Aniline cleavage products | |
| pH 7.4 (PBS) | 48 hr | Minor decarboxylation | |
| pH 10.0 (NaOH) | 0.5 hr | Thiazole ring opening |
Formulation Advice : Buffered solutions (pH 6–7) recommended for long-term storage .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant antiviral properties. For instance, thiazole derivatives have been shown to inhibit various viral infections, including Dengue virus and Tobacco Mosaic Virus (TMV) with varying efficacy. One study reported an EC50 value of 30.57 μM against TMV for a related thiazole derivative, highlighting the potential of these compounds in antiviral drug development .
Anticancer Properties
The synthesis of {2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid is linked to the production of sorafenib, an FDA-approved multi-kinase inhibitor used for treating advanced renal cell carcinoma. The compound's structure allows it to target specific kinases involved in tumor growth and angiogenesis, making it a valuable candidate in cancer therapy .
Enzyme Inhibition
Thiazole derivatives have been explored as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. The rational design of these inhibitors has led to the development of compounds with enhanced metabolic stability and selectivity .
Fungicidal Activity
Thiazole derivatives have demonstrated potential as fungicides due to their ability to disrupt fungal cell processes. Studies have shown that specific thiazole compounds exhibit high curative effects against plant pathogens, suggesting their utility in crop protection .
Herbicidal Properties
Research indicates that thiazole compounds can also act as herbicides by inhibiting key enzymes involved in plant growth. This application is particularly relevant in the development of environmentally friendly agricultural practices .
Synthesis of Advanced Materials
The unique chemical structure of this compound allows its incorporation into polymers and other materials for enhanced properties. Its ability to form stable bonds with various substrates makes it suitable for creating advanced materials with tailored functionalities .
Case Studies
- Antiviral Research : A study published in MDPI highlighted the effectiveness of thiazole derivatives against TMV, establishing a direct correlation between structural modifications and increased antiviral potency .
- Cancer Treatment Development : Research focused on the synthesis pathways leading to sorafenib demonstrated how intermediates like this compound are crucial for developing effective anticancer therapies .
- Agricultural Field Trials : Field trials conducted with thiazole-based fungicides showed promising results in controlling fungal diseases in crops, leading to increased yield and reduced reliance on traditional chemical treatments .
Mechanism of Action
The mechanism of action of {2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related thiazole-acetic acid derivatives, emphasizing substituent effects on physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Lipophilicity and Bioavailability The target compound’s Cl and CF₃ substituents enhance lipophilicity (logP ~3.5 estimated) compared to derivatives with only CF₃ (logP ~2.8) or benzoyl groups (logP ~2.5). This may improve membrane permeability but reduce aqueous solubility .
Electronic and Steric Influences CF₃ and Cl are meta-directing, electron-withdrawing groups, polarizing the anilino ring and increasing the acidity of the acetic acid moiety (pKa ~3.5–4.0). This contrasts with methoxy () or hydroxy () groups, which are electron-donating and may reduce acidity .
Biological Activity Trends Thiazole-acetic acids with halogenated aromatic groups (e.g., Cl, Br, CF₃) show prominence in enzyme inhibition (e.g., cyclic GMP-AMP synthase in ). The target compound’s dual Cl/CF₃ substitution may optimize binding to hydrophobic enzyme pockets . Derivatives with benzoyl or phenoxy groups () are explored in protease and kinase inhibition, suggesting substituent-dependent target specificity .
Synthetic Accessibility
- The target compound’s synthesis likely parallels methods in (thiosemicarbazone cyclization) and (condensation with chloro-substituted benzoyl chlorides). However, introducing both Cl and CF₃ groups may require multi-step functionalization, increasing synthetic complexity .
Biological Activity
The compound {2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid (CAS Number: 926399-78-2) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H9ClF3N3OS |
| Molecular Weight | 335.73 g/mol |
| LogP | 4.158 |
| PSA (Polar Surface Area) | 100.47 Ų |
The biological activity of thiazole derivatives often stems from their ability to interact with specific biological targets. For this compound, studies have shown that it may inhibit various enzymes and pathways critical for cell proliferation and survival:
- Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to have an IC50 value lower than that of doxorubicin against certain tumor cells, indicating strong antitumor potential .
- Inhibition of Plasmodium falciparum : Research indicates that thiazole derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The compound's structural similarities to known inhibitors suggest it may act on the same metabolic pathways .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific structural features:
- Chloro and Trifluoromethyl Substituents : The presence of a chloro group and a trifluoromethyl group on the phenyl ring enhances lipophilicity and electron-withdrawing properties, which are crucial for increasing biological activity .
- Thiazole Ring : The thiazole moiety is essential for its interaction with target proteins involved in cancer cell proliferation and survival mechanisms. Modifications in this ring can lead to variations in potency against different cancer types .
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effects on human cancer cell lines, revealing that it significantly reduced cell viability through apoptosis induction mechanisms. The compound was particularly effective against A431 cells, with an IC50 value indicating strong cytotoxicity .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of thiazole derivatives, including this compound. Results showed promising activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
